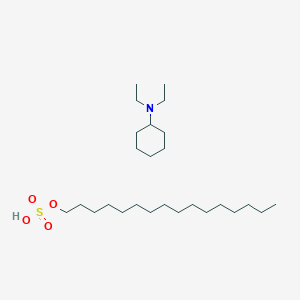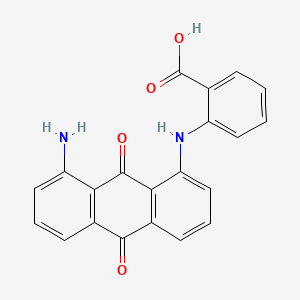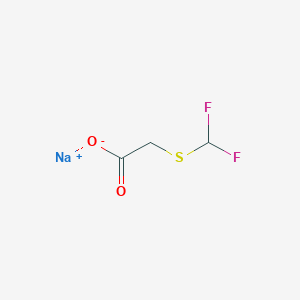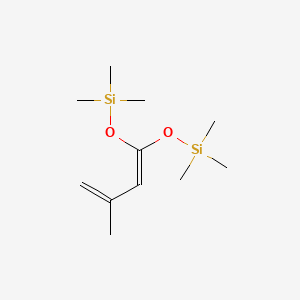
1,1-Bis(trimethylsilyloxy)-3-methyl-1,3-butadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(trimethylsilyloxy)-3-methyl-1,3-butadiene is an organosilicon compound with the molecular formula C10H22O2Si2. It is a derivative of butadiene, where the hydrogen atoms at the 1 and 1’ positions are replaced by trimethylsilyloxy groups. This compound is known for its unique reactivity and is used in various organic synthesis applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Bis(trimethylsilyloxy)-3-methyl-1,3-butadiene can be synthesized through several methods. One common method involves the reaction of 3-methyl-1,3-butadiene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(trimethylsilyloxy)-3-methyl-1,3-butadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alkanes or other reduced derivatives.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes, alcohols
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
1,1-Bis(trimethylsilyloxy)-3-methyl-1,3-butadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(trimethylsilyloxy)-3-methyl-1,3-butadiene involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyloxy groups stabilize the intermediate species formed during reactions, allowing for selective transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Bis(trimethylsilyloxy)ethane
- 1,1-Bis(trimethylsilyloxy)propane
- 1,1-Bis(trimethylsilyloxy)butane
Uniqueness
1,1-Bis(trimethylsilyloxy)-3-methyl-1,3-butadiene is unique due to its specific structure, which imparts distinct reactivity compared to other similar compounds. The presence of the 3-methyl group and the conjugated diene system allows for unique reaction pathways and applications in organic synthesis.
Propiedades
Número CAS |
87121-05-9 |
|---|---|
Fórmula molecular |
C11H24O2Si2 |
Peso molecular |
244.48 g/mol |
Nombre IUPAC |
trimethyl-(3-methyl-1-trimethylsilyloxybuta-1,3-dienoxy)silane |
InChI |
InChI=1S/C11H24O2Si2/c1-10(2)9-11(12-14(3,4)5)13-15(6,7)8/h9H,1H2,2-8H3 |
Clave InChI |
VVKHOYGVGWLNNB-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C=C(O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



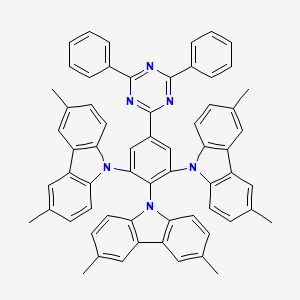
![Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]-](/img/structure/B13779788.png)
![3-[[3-[[4-[[3-[[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;3-[[5-[[4-[[3-[[4,6-bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;hydron;2-hydroxypropanoic acid;iron](/img/structure/B13779790.png)
![Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]-](/img/structure/B13779795.png)
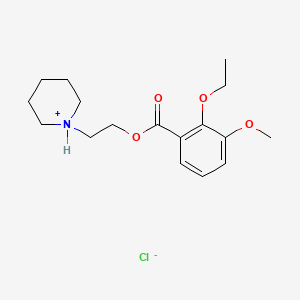


![(E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13779842.png)

